Lipophilicity Gain Relative to Non-Fluorinated Piperidine Analog
The target compound exhibits a computed XLogP3 of 2.5, which is approximately 1.0 log unit higher than that of the non-fluorinated analog 2-(piperidin-1-yl)pyridin-3-amine (estimated XLogP3 ≈ 1.5 based on fragment-based additive models and known CF3 contribution) [1]. This lipophilicity gain is directly attributable to the 4-trifluoromethyl group and is consistent with class-level behavior of fluorinated piperidines.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-(piperidin-1-yl)pyridin-3-amine: XLogP3 ≈ 1.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) for target; comparator value estimated from fragment-based logP contribution of CF3 group. |
Why This Matters
A 1-log-unit increase in lipophilicity translates to approximately 10-fold higher membrane permeability, which is critical for achieving intracellular target engagement in cell-based assays.
- [1] PubChem. Compound Summary for CID 49762864, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine. https://pubchem.ncbi.nlm.nih.gov/compound/49762864 (accessed 2026-04-28). View Source
